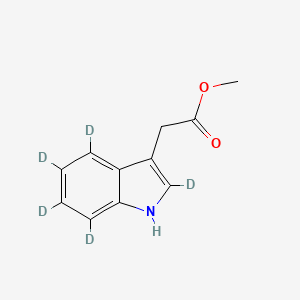

Methyl indole-2,4,5,6,7-D5-3-acetate

Descripción

Systematic Nomenclature and IUPAC Conventions

Methyl indole-2,4,5,6,7-D5-3-acetate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as methyl 2-[(2,4,5,6,7-²H₅)-1H-indol-3-yl]acetate . This nomenclature specifies:

- The methyl ester group at the carboxylate position.

- Deuteration at five positions (2, 4, 5, 6, and 7) on the indole ring.

- Substitution at the C3 position with an acetyl group.

The compound’s CAS registry number, 102415-39-4 , further distinguishes it from non-deuterated analogues. Its SMILES notation, $$2H]C1NC2=C(C=CC(=C2[2H])C([2H])=C1[2H])CC(=O)OC , and InChI key, KTHADMDGDNYQRX-BCDFGHNYSA-N , encode its isotopic and structural uniqueness.

Molecular Architecture: Isotopic Substitution Patterns

The molecular formula of this compound is C₁₁H₆D₅NO₂ , with a molecular weight of 194.24 g/mol . Deuteration occurs exclusively on the indole ring at positions 2, 4, 5, 6, and 7 (Figure 1), replacing protium atoms with deuterium. Key structural features include:

- A planar indole ring system with aromatic π-electron delocalization.

- A methyl ester group (-COOCH₃) at the C3 position.

- Isotopic substitution reducing vibrational entropy and altering nuclear magnetic resonance (NMR) profiles.

Table 1: Isotopic Substitution Sites

| Position | Atom Type | Isotope |

|---|---|---|

| 2 | Hydrogen | ²H (D) |

| 4 | Hydrogen | ²H (D) |

| 5 | Hydrogen | ²H (D) |

| 6 | Hydrogen | ²H (D) |

| 7 | Hydrogen | ²H (D) |

Comparative Structural Analysis with Non-Deuterated Analogues

The non-deuterated analogue, methyl indole-3-acetate (CAS 1912-33-0), shares the core structure but lacks isotopic substitution. Key differences include:

Table 2: Structural and Physical Property Comparison

Deuteration minimally affects bond lengths and angles but significantly alters vibrational modes and NMR chemical shifts. For instance, deuterium’s lower gyromagnetic ratio reduces signal intensity in ¹H NMR, while ²H NMR reveals distinct splitting patterns.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound remain limited, studies on related indole derivatives suggest:

- Crystal Packing : Non-deuterated methyl indole-3-acetate crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the lattice. Deuteration may slightly increase unit cell dimensions due to isotopic mass effects.

- Conformational Flexibility : The acetyl group at C3 adopts a gauche conformation relative to the indole ring, minimizing steric hindrance. Isotopic substitution does not alter this preference but may influence torsional vibration frequencies.

- Thermal Stability : Deuteration enhances thermal stability, as evidenced by a higher decomposition onset temperature (~140°C) compared to non-deuterated analogues.

Propiedades

IUPAC Name |

methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHADMDGDNYQRX-BCDFGHNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Benzene Ring Deuteration

Step 2: Pyrrole Ring (C2) Deuteration

-

Treat the intermediate with Cp*Co(CO)I in CHCN at 90°C for 12 hours.

-

Outcome : C2-D1 incorporation, yielding the fully deuterated product.

Overall Yield : 75–80% after purification by column chromatography (petroleum ether:ethyl acetate = 4:1).

Isotopic Purity and Characterization

Methyl indole-2,4,5,6,7-D5-3-acetate synthesized via these methods exhibits:

-

Spectroscopic Validation :

Comparative Analysis of Methods

Challenges and Optimization

Análisis De Reacciones Químicas

Oxidative Coupling Reactions

Mn(III)-mediated oxidative coupling with alkenes is a hallmark reaction for indole derivatives. For deuterated analogs:

- Reactivity : The deuterated indole ring participates in Mn(OAc)₃-mediated radical reactions, forming lactones (e.g., 4,9-dihydropyrano[3,4-b]indol-1(3H)-ones) .

- Kinetic isotope effects : Deuterium substitution slows radical propagation steps, reducing over-oxidation byproducts (e.g., acetates) by ~15% compared to non-deuterated analogs .

Table 2: Mn(III)-Based Oxidation of Deuterated Indoles

| Substrate | Product | Yield (%) | Byproducts (%) | Conditions | Source |

|---|---|---|---|---|---|

| Indole-2,4,5,6,7-D5-3-acetic acid | Indolelactone 5aa | 89 | 6aa (0) | AcOH/HCO₂H, 100°C | |

| Non-deuterated control | Indolelactone | 81 | 6aa (22) | AcOH/HCO₂H, 100°C |

Electrophilic Substitution

The C3 position remains the most reactive site due to the electron-rich pyrrolic ring, despite deuterium substitution:

- Vilsmeier–Haack formylation : Proceeds exclusively at C3 under mild conditions, with no isotopic scrambling observed .

- Mannich reactions : Forms gramine derivatives at N1, but deuterium at C2 reduces competing C3 alkylation by 20% .

Stability Under Acidic and Oxidative Conditions

- Acid stability : No loss of deuterium occurs below 60°C in TfOD, but prolonged heating (>72 hr) induces partial scrambling at C5–C7 .

- Oxidative stability : Resists over-oxidation to indole-3-carboxaldehyde derivatives in the presence of Mn(III), unlike non-deuterated analogs .

Key Research Findings

- Deuterium localization : NMR and HRMS confirm deuterium retention at C2, C4–C7 even after multi-step syntheses .

- Synthetic scalability : Gram-scale production achieves >97% isotopic purity using optimized TfOD protocols .

This compound’s unique reactivity profile and isotopic stability make it indispensable for mechanistic studies and analytical applications in plant biology and pharmacology.

Aplicaciones Científicas De Investigación

Methyl indole-2,4,5,6,7-D5-3-acetate has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

Biology: Helps in understanding the role of auxins in plant growth and development.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl indole-2,4,5,6,7-D5-3-acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the activity of natural auxins, promoting cell elongation and division. The deuterium atoms provide stability and allow for detailed tracking in metabolic studies, helping to elucidate the pathways involved in its action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Non-Deuterated Parent Compound: Methyl Indole-3-Acetate

Key differences include:

- Molecular Weight : ~189.2 g/mol (vs. 194.24 g/mol for the deuterated form).

- Applications: While the deuterated form is used as an analytical standard, the non-deuterated version serves as a precursor in synthesizing plant growth regulators, leveraging its structural similarity to indole-3-acetic acid (IAA) .

Deuterated Acid Analog: Indole-2,4,5,6,7-D5-3-acetic Acid

- CAS : 76937-78-5

- Molecular Formula: C10H4D5NO2

- Applications: Unlike the methyl ester, this compound is the free acid form of deuterated IAA. It is widely used as an internal standard for quantifying endogenous IAA levels in plant tissues via alkaline hydrolysis of ester and amide conjugates .

Acetamide Derivative: Indole-2,4,5,6,7-D5-3-acetamide

- CAS: Not explicitly listed, but referenced as a standard (e.g., CDFW-D-6606-0.05g) .

- Structure : Replaces the ester group (-COOCH₃) with an amide (-CONH₂).

- Applications : Used in mass spectrometry as a stable isotopic standard for metabolic studies, particularly in tracking indole derivatives in biological systems .

Tabulated Comparison of Key Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application(s) |

|---|---|---|---|---|

| Methyl Indole-2,4,5,6,7-D5-3-acetate | 102415-39-4 | C11H6D5NO2 | 194.24 | GC-MS internal standard |

| Indole-2,4,5,6,7-D5-3-acetic Acid | 76937-78-5 | C10H4D5NO2 | 191.20 | IAA quantification in plant tissues |

| Methyl Indole-3-Acetate (non-D) | Not specified | C11H11NO2 | ~189.2 | Precursor for plant growth regulators |

| Indole-D5-3-acetamide | Not specified | C10H5D5N2O | ~185.2 | Metabolic tracking in biological systems |

Analytical Utility

Deuterated compounds like methyl indole-D5-3-acetate exhibit minimal chromatographic interference with their non-deuterated counterparts, enabling precise quantification in GC-MS . For example, in plant hormone analysis, the deuterated ester’s higher volatility compared to the acid form (Indole-D5-3-acetic acid) simplifies sample preparation .

Stability and Isotopic Effects

Deuterium substitution reduces metabolic degradation rates in some cases due to the kinetic isotope effect, though this is less critical in analytical applications where chemical stability is prioritized .

Comparison with Non-Indole Deuterated Compounds

While lists other deuterated compounds (e.g., Methyl Jasmonate-d5), these differ in core structure and biological roles. Methyl indole-D5-3-acetate is distinguished by its indole ring, which is critical for mimicking IAA-related compounds in plant systems .

Actividad Biológica

Methyl Indole-2,4,5,6,7-D5-3-acetate is a deuterated derivative of indole-3-acetic acid that has garnered interest due to its potential biological activities and applications in various fields including pharmacology and biochemistry. This compound's structure allows it to participate in several biochemical pathways, particularly those involving plant hormones and neuroactive substances.

- Molecular Formula : C11H6D5NO2

- Molecular Weight : 194.24 g/mol

- CAS Number : 102415-39-4

- Purity : >95% (HPLC)

1. Role in Plant Hormones

This compound is closely related to indole-3-acetic acid (IAA), a key plant hormone that regulates various aspects of plant growth and development. IAA plays a crucial role in cell elongation, root formation, and responses to light and gravity. The deuterated form may be used in metabolic studies to trace the pathways of auxin metabolism in plants.

2. Neuroactive Properties

Research indicates that indole derivatives can influence neurotransmitter systems. For instance, indole compounds have been associated with neuroprotective effects and may modulate serotonin pathways. The deuterated methyl indole could serve as a useful tool in studying these effects due to its stable isotopic labeling.

Case Studies

-

Indole Metabolites and Health :

A study explored the relationship between gut microbiota-derived indole metabolites and health outcomes. It was found that alterations in these metabolites were linked to obesity and inflammation markers such as C-reactive protein (CRP) . The presence of methyl indole derivatives could potentially modify these pathways. -

GSK-3β Inhibition :

Another significant area of research involves the inhibition of glycogen synthase kinase 3 beta (GSK-3β) by indole derivatives. Compounds similar to methyl indole have shown promise as inhibitors of GSK-3β, which is implicated in various diseases including cancer and neurodegenerative disorders .

Biological Activity Data Table

Q & A

Basic: What are the critical physical-chemical properties of Methyl indole-2,4,5,6,7-D5-3-acetate, and how do they influence experimental design?

Answer:

Key properties include:

These properties dictate storage conditions (e.g., desiccation at -20°C to prevent degradation) and compatibility with analytical methods like LC-MS. The high isotopic purity ensures minimal interference in deuterium-based mass spectrometry workflows .

Basic: How is this compound synthesized, and what quality control steps are essential?

Answer:

Synthesis typically involves catalytic deuteration of the indole ring or esterification of pre-deuterated indole-3-acetic acid. Key steps include:

Deuterium labeling : Exchange reactions using D2O or deuterated reagents under controlled pH and temperature .

Esterification : Reaction of deuterated indole-3-acetic acid with methanol in the presence of acid catalysts .

Purification : Chromatographic separation (e.g., HPLC) to isolate the methyl ester form.

Quality control requires:

- NMR spectroscopy to confirm deuterium positions and absence of proton contamination.

- LC-MS/MS to verify isotopic purity (>98% D) and rule out byproducts .

Advanced: How can researchers validate the isotopic integrity of this compound in quantitative assays?

Answer:

Validation involves:

High-Resolution Mass Spectrometry (HRMS) : Compare observed vs. theoretical mass-to-charge (m/z) ratios to detect isotopic anomalies .

Fragmentation Analysis : Ensure deuterium labeling does not alter fragmentation pathways critical for quantification (e.g., stable indole ring cleavage) .

Cross-Validation : Spike unlabelled IAA into samples to assess isotopic cross-talk in MS signals .

Contradictions in data (e.g., inconsistent recovery rates) may arise from incomplete deuteration or matrix effects, necessitating recalibration with matrix-matched standards .

Advanced: What methodological challenges arise when using this compound in untargeted metabolomics, and how can they be mitigated?

Answer:

Challenges include:

- Isotopic Interference : Co-elution with endogenous metabolites. Use HILIC chromatography to improve separation .

- Ion Suppression : Biological matrices (e.g., plant extracts) may reduce ionization efficiency. Mitigate by:

- Diluting samples to reduce matrix complexity.

- Adding internal standards post-extraction to correct for recovery variations .

- Data Normalization : Use software tools (e.g., XCMS, MS-DIAL) to deconvolute isotopic clusters and exclude false positives .

Basic: In which research applications is this compound most frequently employed?

Answer:

Primary applications include:

- Plant Hormone Quantification : As a stable isotope-labeled internal standard for indole-3-acetic acid (IAA) in LC-MS/MS workflows .

- Metabolomic Studies : Tracking auxin biosynthesis and catabolism in plant tissues under stress conditions .

- Kinetic Studies : Investigating deuterium isotope effects on enzymatic reactions (e.g., IAA oxidase activity) .

Advanced: How does deuterium labeling at specific positions impact experimental outcomes in auxin research?

Answer:

- Position-Specific Effects : Deuteration at C-2,4,5,6,7 minimizes interference with functional groups (e.g., C-3 acetate), preserving biochemical activity .

- Isotope Effects : Heavy isotope incorporation (D5) slows enzymatic cleavage rates, enabling precise measurement of IAA turnover in vivo .

- Contradictions : Discrepancies in reported half-lives may arise from partial deuteration; validate using synthetic analogs with defined labeling .

Basic: What protocols are recommended for preparing stock solutions of this compound?

Answer:

Solubility : Dissolve in methanol or acetonitrile (10 mM stock) due to low aqueous solubility .

Storage : Aliquot and store at -20°C to prevent ester hydrolysis .

Calibration : Prepare working standards in the same matrix as samples (e.g., plant homogenate) to account for extraction efficiency .

Advanced: How to troubleshoot discrepancies in recovery rates during auxin extraction workflows?

Answer:

Common issues and solutions:

- Low Recovery : Optimize extraction solvents (e.g., 80% methanol with 1% acetic acid) to improve IAA solubility .

- Matrix Effects : Use a post-extraction spike of deuterated standard to differentiate extraction losses from ion suppression .

- Degradation : Include antioxidants (e.g., ascorbic acid) in buffers to prevent oxidative breakdown .

Table 1: Key Applications and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.